6-Bromo-2-chloro-3-ethoxybenzoic acid
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Description
6-Bromo-2-chloro-3-ethoxybenzoic acid is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 . It is used in scientific research and development.
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-3-ethoxybenzoic acid is represented by the SMILES notation O=C(O)C1=C(Br)C=CC(OCC)=C1Cl . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Catalytic Protodeboronation
6-Bromo-2-chloro-3-ethoxybenzoic acid could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This process could be used for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . 6-Bromo-2-chloro-3-ethoxybenzoic acid could potentially be used in the synthesis of these borinic acid derivatives .
Bioactive Compounds
Borinic acids, which could potentially be synthesized from 6-Bromo-2-chloro-3-ethoxybenzoic acid, have been used as bioactive compounds . These compounds could have potential applications in medicinal chemistry .
Cross-Coupling Reactions
Borinic acids, which could potentially be synthesized from 6-Bromo-2-chloro-3-ethoxybenzoic acid, have been used in cross-coupling reactions . These reactions are crucial for the construction of carbon–carbon or carbon–heteroatom bonds .
Catalysis
Borinic acids, which could potentially be synthesized from 6-Bromo-2-chloro-3-ethoxybenzoic acid, have been used in catalysis . They could potentially be used to catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Materials Science
Borinic acids, which could potentially be synthesized from 6-Bromo-2-chloro-3-ethoxybenzoic acid, have been used in materials science . They could potentially be used in the development of new materials, including polymers and optoelectronics materials .
properties
IUPAC Name |
6-bromo-2-chloro-3-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESDNENLASZFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-ethoxybenzoic acid |
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